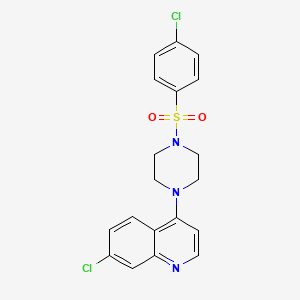

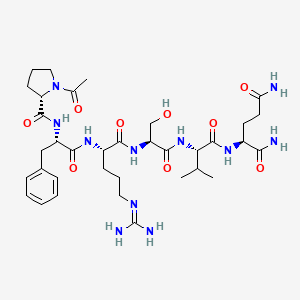

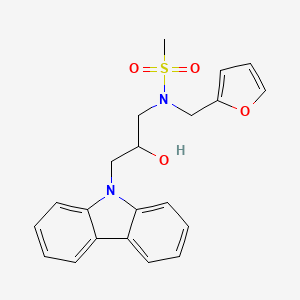

![molecular formula C12H11NO3 B1673735 (E)-3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one CAS No. 1859-42-3](/img/structure/B1673735.png)

(E)-3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one

Overview

Description

Heat shock protein (Hsp) inhibitor II is the active form of Hsp inhibitor I and a benzylidene lactam compound that prevents the synthesis of inducible Hsps, such as Hsp105, Hsp72, and Hsp40. Hsp inhibitor II decreases Hsp72 synthesis in vivo and reduces thermotolerance of tumors in SCC VII tumor-containing mice. At 100 µM, it inhibits the development of thermotolerance in COLO 320 DM cells. Inhibition of Hsp70 with Hsp inhibitor II in combination with amphotericin B (AmB; ) increases susceptibility of AmB-susceptible (MICs = 0.058 versus 0.27 µg/ml for combined and AmB alone, respectively) and AmB-resistant (MICs = 21.33 versus >32 µg/ml for combined and AmB alone, respectively) strains of A. fumigatus.

Heat shock protein inhibitor, preventing the synthesis of inducible Hsps, such as Hsp105, Hsp72, and Hsp40, reducing thermotolerance of tumors in SCC VII tumor-containing mice

KNK423 is a heat shock protein inhibitor, preventing the synthesis of inducible Hsps, such as Hsp105, Hsp72, and Hsp40, reducing thermotolerance of tumors in SCC VII tumor-containing mice.

Scientific Research Applications

Anticonvulsant Activity

One significant application of (E)-3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one derivatives is in anticonvulsant activities. A study by (Wang et al., 2018) demonstrated that certain derivatives showed promising activities in the MES model and protection against seizures in the scPTZ model. They identified the most active compound, which showed high-degree protection and potential as a drug for treating epilepsy.

Synthesis and Structural AnalysisThe compound and its derivatives have been a focus in the field of synthesis

Scientific Research Applications of this compound

Anticonvulsant Activity

One significant application of this compound derivatives is in anticonvulsant activities. A study by (Wang et al., 2018) demonstrated that certain derivatives showed promising activities in the MES model and protection against seizures in the scPTZ model. They identified the most active compound, which showed high-degree protection and potential as a drug for treating epilepsy.

Synthesis and Structural Analysis

The compound and its derivatives have been a focus in the field of synthesis and structural analysis. For instance, (Lv et al., 2013) conducted a study on the synthesis and X-ray crystal structure of novel derivatives. This kind of research is crucial for understanding the chemical properties and potential applications of these compounds.

Detection of Carcinogenic Lead

The derivatives of this compound have been utilized in the detection of carcinogenic lead. (Rahman et al., 2020) created noble ligands for the significant detection of lead (Pb2+) via an electrochemical approach. This highlights its potential application in environmental monitoring and public health.

Nonlinear Optical Material

The this compound derivatives have applications as nonlinear optical materials. (Kumar et al., 2019) synthesized a Schiff base derivative and studied its potential as an organic nonlinear optical material, indicating its applications in photonics and optoelectronics.

Cancer Research

In cancer research, derivatives of this compound have shown potential as anti-cancer agents. (Hsu et al., 2020) reported the synthesis of leucettamine B analogs, including derivatives of this compound, and evaluated their anticancer activity.

Mechanism of Action

Target of Action

KNK423, also known as (E)-3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one, primarily targets Heat Shock Proteins (HSPs) . HSPs are a family of proteins that are produced by cells in response to stressful conditions. They play a crucial role in helping proteins fold properly, stabilizing proteins against heat stress, and aiding in protein degradation .

Mode of Action

KNK423 specifically inhibits the synthesis of HSPs . By blocking the production of these proteins, KNK423 disrupts the normal response to heat shock and other stressors, which can lead to a variety of downstream effects .

Biochemical Pathways

The inhibition of HSP synthesis by KNK423 affects multiple biochemical pathways. HSPs are involved in many cellular processes, including protein folding, protein degradation, and the response to stress. By inhibiting HSP synthesis, KNK423 can disrupt these processes and affect the overall functioning of the cell .

Pharmacokinetics

The pharmacokinetics of KNK423 involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the concentration of KNK423 in tumors gradually increases and reaches a peak 6 hours after injection . .

Result of Action

The inhibition of HSP synthesis by KNK423 has several effects at the molecular and cellular levels. It can inhibit the acquisition of thermotolerance in cells, which is the ability of cells to survive at higher temperatures . This can enhance the antitumor effects of heat treatment in a synergistic manner .

properties

IUPAC Name |

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPPHWXYOJXQMV-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

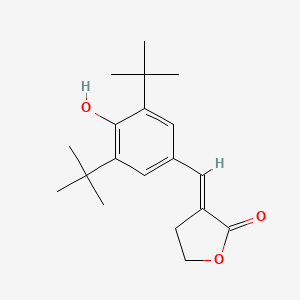

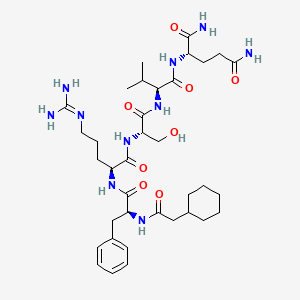

![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)

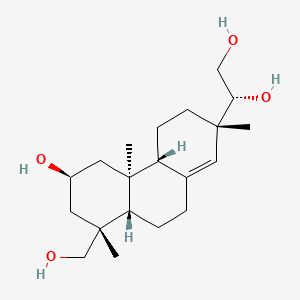

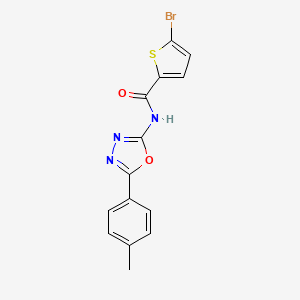

![4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]butanamide](/img/structure/B1673658.png)

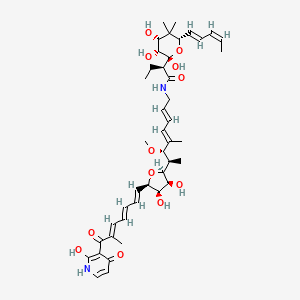

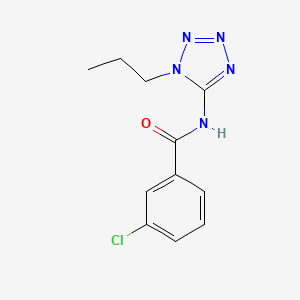

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)